molecular formula C16H33Cl2N B14609578 N,N-bis(2-chloroethyl)dodecan-1-amine CAS No. 60855-85-8

N,N-bis(2-chloroethyl)dodecan-1-amine

Katalognummer: B14609578
CAS-Nummer: 60855-85-8
Molekulargewicht: 310.3 g/mol
InChI-Schlüssel: BLFNTRFLEAMZHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N,N-bis(2-chloroethyl)dodecan-1-amine is a useful research compound. Its molecular formula is C16H33Cl2N and its molecular weight is 310.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-bis(2-chloroethyl)dodecan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-bis(2-chloroethyl)dodecan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

60855-85-8

Molekularformel

C16H33Cl2N

Molekulargewicht

310.3 g/mol

IUPAC-Name

N,N-bis(2-chloroethyl)dodecan-1-amine

InChI

InChI=1S/C16H33Cl2N/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17)16-13-18/h2-16H2,1H3

InChI-Schlüssel

BLFNTRFLEAMZHM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCN(CCCl)CCCl

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to N,N-bis(2-chloroethyl)dodecan-1-amine as a Research Chemical

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N,N-bis(2-chloroethyl)dodecan-1-amine is a synthetic organic compound belonging to the nitrogen mustard class of molecules, characterized by a bis(2-chloroethyl)amino functional group attached to a long, twelve-carbon (dodecyl) aliphatic chain.[1][2] As potent bifunctional alkylating agents, nitrogen mustards are known for their high reactivity towards cellular nucleophiles, particularly DNA.[3][4] This property has established them as a cornerstone of cancer chemotherapy and a valuable tool in chemical biology research.[5][6][7] The unique structural feature of N,N-bis(2-chloroethyl)dodecan-1-amine is its long dodecyl chain, which is hypothesized to influence its physicochemical properties, such as solubility and membrane interaction, potentially enhancing its bioavailability or altering its pharmacokinetic profile compared to shorter-chain analogues.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering the synthesis, mechanism of action, experimental protocols, and safety considerations for utilizing this compound as a research chemical to probe DNA damage, repair pathways, and cellular cytotoxicity.

Introduction: A Lipophilic Derivative in the Nitrogen Mustard Family

The history of nitrogen mustards is rooted in their development as chemical warfare agents, but their profound biological effects quickly led to their repurposing as the first-ever chemotherapeutic drugs.[5][8] Compounds like mustine (HN2) and cyclophosphamide demonstrated that inducing DNA damage could be a viable strategy against rapidly proliferating cancer cells.[5][9] These molecules are nonspecific DNA alkylating agents, meaning they can form covalent bonds with DNA in all phases of the cell cycle, leading to the disruption of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[3][5][7]

N,N-bis(2-chloroethyl)dodecan-1-amine is a less-common derivative that combines the reactive bis(2-chloroethyl)amino warhead with a lipophilic dodecyl tail.[1][2] This modification is of significant interest to researchers for several reasons:

  • Membrane Permeability: The long alkyl chain may facilitate easier passage across the lipid bilayers of cell and organelle membranes, potentially leading to different intracellular distribution and target engagement compared to more hydrophilic mustards.

  • Novel Formulations: Its lipophilicity could be exploited for incorporation into novel drug delivery systems, such as lipid nanoparticles or micelles, to improve targeted delivery and reduce systemic toxicity.

  • Altered Pharmacokinetics: The dodecyl group is expected to significantly alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

This guide serves as a foundational resource for researchers aiming to leverage the unique properties of N,N-bis(2-chloroethyl)dodecan-1-amine in their studies.

Chemical Profile and Synthesis

A thorough understanding of the compound's properties is paramount for its effective use in a research setting.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and comparison to related compounds.

PropertyValue / DescriptionSource
IUPAC Name N,N-bis(2-chloroethyl)dodecan-1-amine-
Synonyms Dodecyl-bis(2-chloroethyl)amine-
Molecular Formula C₁₆H₃₅Cl₂N[2]
Molecular Weight 312.36 g/mol Inferred
Appearance Likely a colorless to yellow oily liquid at room temperature.[10]
Solubility Expected to have poor water solubility but good solubility in organic solvents like dichloromethane, ethyl acetate, and alcohols.[1][10]
Reactivity Highly reactive towards nucleophiles; susceptible to hydrolysis. The chloro groups can be displaced in nucleophilic substitution reactions.[2][1][2]
Synthesis Pathway

The synthesis of N,N-bis(2-chloroethyl)dodecan-1-amine is typically achieved through the alkylation of a primary amine.[1][2] The most common route involves the reaction of dodecan-1-amine with an excess of a 2-chloroethylating agent. A more robust and controlled method involves the initial reaction of dodecan-1-amine with ethylene oxide, followed by chlorination. A general, reliable laboratory-scale synthesis is outlined below.

Workflow: Synthesis of N,N-bis(2-chloroethyl)dodecan-1-amine

G cluster_0 Step 1: Hydroxyethylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification A Dodecan-1-amine C N,N-bis(2-hydroxyethyl) dodecan-1-amine A->C Reaction in suitable solvent (e.g., Ethanol) B Ethylene Oxide (2 eq.) B->C D N,N-bis(2-hydroxyethyl) dodecan-1-amine F N,N-bis(2-chloroethyl) dodecan-1-amine (Crude Product) D->F Reaction in aprotic solvent (e.g., Dichloromethane) E Thionyl Chloride (SOCl₂) (2.2 eq.) E->F G Crude Product H Purified Product G->H Column Chromatography (Silica gel, Hexane/Ethyl Acetate)

Caption: A three-step synthesis workflow for N,N-bis(2-chloroethyl)dodecan-1-amine.

Mechanism of Action: DNA Alkylation and Cytotoxicity

The biological activity of all nitrogen mustards, including N,N-bis(2-chloroethyl)dodecan-1-amine, is driven by their ability to alkylate DNA.[5][6] This process is initiated by an intramolecular cyclization reaction.

  • Aziridinium Ion Formation: The lone pair of electrons on the tertiary amine nitrogen attacks the adjacent carbon atom bearing a chlorine, displacing the chloride ion. This forms a highly reactive, positively charged three-membered ring called an aziridinium (or ethyleneiminium) ion.[3][5] This is the rate-determining step and the key to the compound's reactivity.

  • DNA Alkylation (First Arm): The strained aziridinium ion is a potent electrophile. It is readily attacked by nucleophilic sites on DNA bases. The most common target is the N7 position of guanine, though other sites on guanine and adenine can also be alkylated.[5][6][11] This forms a stable, covalent bond between the mustard and the DNA base, creating a monoadduct.

  • DNA Cross-linking (Second Arm): The bifunctional nature of the molecule is crucial. After the first alkylation, the second chloroethyl arm can undergo the same cyclization process to form another aziridinium ion. This second reactive species can then alkylate a nearby nucleophile. If this nucleophile is on the opposite strand of the DNA, it results in an interstrand cross-link (ICL) .[3][5] ICLs are particularly cytotoxic because they physically prevent the two strands of the DNA helix from separating, which is a prerequisite for both replication and transcription.[3][4]

This cascade of DNA damage triggers the cell's DNA Damage Response (DDR) pathways.[3] If the damage, particularly the ICLs, is too extensive for the cell's repair machinery to handle, the cell is directed to undergo apoptosis.[5][12]

Mechanism of DNA Interstrand Cross-linking

G cluster_0 Step 1: Aziridinium Ion Formation cluster_1 Step 2: Monoadduct Formation cluster_2 Step 3: Interstrand Cross-link (ICL) A N,N-bis(2-chloroethyl) dodecan-1-amine R-N(CH₂CH₂Cl)₂ B Aziridinium Ion R-N⁺(CH₂CH₂)(CH₂CH₂Cl) A->B Intramolecular Cyclization (-Cl⁻) C Aziridinium Ion E Monoadduct ---Guanine(N7)-CH₂CH₂-N(R)-CH₂CH₂Cl--- C->E Nucleophilic Attack D DNA Strand ---Guanine(N7)--- D->E F Monoadduct H ICL ---Guanine(N7)-CH₂CH₂-N(R)-CH₂CH₂-Guanine(N7)--- F->H Second Cyclization & Alkylation G Opposite DNA Strand ---Guanine(N7)--- G->H

Caption: The sequential mechanism of DNA alkylation by a bifunctional nitrogen mustard.

Experimental Protocols for Research Applications

N,N-bis(2-chloroethyl)dodecan-1-amine can be used in a variety of cell-based assays to study cytotoxicity, DNA damage, and cell death pathways.

Protocol 1: Determination of Cytotoxicity using a Tetrazolium-based (MTT/XTT) Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of a cell population.[13] Viable cells contain mitochondrial dehydrogenases that can reduce yellow tetrazolium salts (like MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells.[13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in a chosen cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • N,N-bis(2-chloroethyl)dodecan-1-amine

  • Anhydrous DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (for MTT assay, e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of N,N-bis(2-chloroethyl)dodecan-1-amine in anhydrous DMSO. Create a series of dilutions in complete medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a "vehicle control" well containing only the medium with the highest concentration of DMSO used.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Treat cells in triplicate for each concentration.

  • Incubation: Incubate the plate for a desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT/XTT Addition:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.

    • For XTT: Add 50 µL of activated XTT solution to each well and incubate for 2-4 hours.

  • Measurement:

    • For MTT: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • For XTT: The formazan product is soluble, so no solubilization step is needed.

  • Read Absorbance: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Detection of DNA Interstrand Cross-links via Chromatin Immunoprecipitation (ChIP)

While technically challenging, a modified ChIP-like protocol can be used to enrich for DNA fragments that have been cross-linked. This protocol leverages the fact that cross-linked DNA behaves differently during denaturation.

Objective: To qualitatively or semi-quantitatively assess the formation of DNA cross-links in treated cells.

Materials:

  • Cells and culture reagents

  • N,N-bis(2-chloroethyl)dodecan-1-amine

  • Formaldehyde (for fixing protein-DNA interactions)

  • Glycine (to quench formaldehyde)

  • Lysis buffers and sonicator

  • DNA purification kit

  • Primers for a specific genomic region (for qPCR)

Procedure:

  • Cell Treatment: Treat a confluent plate of cells (e.g., 10 cm dish) with a potent concentration of N,N-bis(2-chloroethyl)dodecan-1-amine (e.g., 5x IC50) for a short duration (e.g., 2-4 hours) to induce cross-links. Include an untreated control plate.

  • Protein-DNA Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to fix proteins to the DNA.[14][15]

  • Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde reaction.[14]

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release the chromatin. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[16]

  • Cross-link Enrichment (Modified Step): This is the key step. Unlike a standard ChIP, there is no antibody immunoprecipitation. Instead, the enrichment relies on the resistance of cross-linked DNA to denaturation.

    • Take an aliquot of the sonicated chromatin and subject it to a stringent denaturation condition (e.g., heat at 95°C for 10 minutes).

    • Rapidly cool on ice. Non-cross-linked DNA will become single-stranded, while DNA with ICLs will rapidly re-anneal or remain partially double-stranded.

    • Use a method to separate single-stranded DNA (ssDNA) from double-stranded DNA (dsDNA), such as hydroxyapatite chromatography.

  • Reverse Cross-links: Elute the dsDNA fraction and reverse the formaldehyde cross-links by heating at 65°C overnight in the presence of high salt concentration.[14]

  • DNA Purification: Purify the DNA using a standard DNA purification kit.

  • Analysis: Use quantitative PCR (qPCR) with primers for a specific gene to compare the amount of recovered DNA from the treated sample versus the untreated control. An enrichment in the treated sample suggests the presence of ICLs.

Safety, Handling, and Disposal

N,N-bis(2-chloroethyl)dodecan-1-amine, like all nitrogen mustards, is a highly hazardous substance and must be handled with extreme caution.[17][18]

  • Toxicity: It is a potent alkylating agent and is presumed to be cytotoxic, mutagenic, and carcinogenic.[8][10] Exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract.[10][19] Systemic absorption can lead to bone marrow suppression and damage to the gastrointestinal tract.[17][19]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Mandatory PPE includes chemical-resistant gloves (e.g., double-gloving with nitrile), a lab coat, and chemical safety goggles.[18]

  • Handling: Avoid creating aerosols or dust. Use a solution-based approach whenever possible. Prepare stock solutions and dilutions within the fume hood.

  • Disposal: All waste, including contaminated PPE, plasticware, and solutions, must be disposed of as hazardous chemical waste according to institutional and local regulations. Decontamination of surfaces can be achieved with solutions like bleach, but this should be done with care and proper procedure.

Conclusion and Future Directions

N,N-bis(2-chloroethyl)dodecan-1-amine represents an intriguing research chemical for scientists in oncology and drug development. Its unique lipophilic character provides a platform to explore how physicochemical properties influence the delivery, efficacy, and toxicity of the potent nitrogen mustard warhead. Future research should focus on quantifying its membrane permeability, determining its IC50 across a panel of cancer cell lines with varying characteristics, and investigating its potential for incorporation into targeted delivery systems. By carefully applying the principles and protocols outlined in this guide, researchers can safely and effectively utilize this compound to advance our understanding of DNA damage and cancer therapeutics.

References

  • Nitrogen mustard - Wikipedia. (n.d.). Retrieved April 3, 2026, from [Link]

  • Nitrogen Mustards: The Novel DNA Alkylator. (2017, May 1). Bentham Science Publishers. Retrieved April 3, 2026, from [Link]

  • Synthesis and Alkylation Activity of a Nitrogen Mustard Agent to Penetrate the Blood-Brain Barrier. (2008, October 19). Taylor & Francis Online. Retrieved April 3, 2026, from [Link]

  • Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards. (n.d.). PubMed Central (PMC). Retrieved April 3, 2026, from [Link]

  • Pharmacology of Alkylating Agents Nitrogen mustards, Alkylsulfonates, Nitrosoureas, Triazenes, Alkyl - YouTube. (2025, March 14). Retrieved April 3, 2026, from [Link]

  • Cell Viability, Cell Proliferation, Cytotoxicity Assays. (2026, March 1). Molecular Devices. Retrieved April 3, 2026, from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. Retrieved April 3, 2026, from [Link]

  • Cross-linking Chromatin immunoprecipitation (ChIP) Protocol. (n.d.). Cusabio. Retrieved April 3, 2026, from [Link]

  • How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. (2026, March 17). Liv Hospital. Retrieved April 3, 2026, from [Link]

  • Two-step Crosslinking for Analysis of Protein-Chromatin Interactions. (n.d.). PubMed Central (PMC). Retrieved April 3, 2026, from [Link]

  • Exploring DNA-Binding Proteins with In Vivo Chemical Cross-Linking and Mass Spectrometry. (2009, January 27). Journal of Proteome Research - ACS Publications. Retrieved April 3, 2026, from [Link]

  • Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses. (2026, March 17). Liv Hospital. Retrieved April 3, 2026, from [Link]

  • Cytotoxic compounds. Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol, p-[N-(2-chloroethyl)methylamino]phenol, NN-bis-2-chloroethyl-p-phenylenediamine, and NN-bis-2-chloroethyl-N′-methyl-p-phenylenediamine as sources of biologically active carbamates. (n.d.). Royal Society of Chemistry. Retrieved April 3, 2026, from [Link]

  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2024, September 10). MDPI. Retrieved April 3, 2026, from [Link]

  • N-(2-chloroethyl)decan-1-amine | C12H26ClN | CID 3524487 - PubChem. (n.d.). Retrieved April 3, 2026, from [Link]

  • N, N-Bis(2-chloroethyl)amine hydrochloride, also .... (2024, April 1). Retrieved April 3, 2026, from [Link]

  • ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE. (n.d.). Retrieved April 3, 2026, from [Link]

  • Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. (n.d.). Retrieved April 3, 2026, from [Link]

  • Synthesis and cytotoxic activity of N-(2-chloroethyl). (n.d.). PubMed. Retrieved April 3, 2026, from [Link]

  • Alkylating Agents | Oncohema Key. (2016, May 27). Retrieved April 3, 2026, from [Link]

  • Alkylating antineoplastic agent - Wikipedia. (n.d.). Retrieved April 3, 2026, from [Link]

  • Scheme 3. Bis (2-chloroethyl) amine synthesis. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]

  • (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. (2025, June 4). Defense Technical Information Center. Retrieved April 3, 2026, from [Link]

  • US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents. (n.d.).

Sources

Methodological & Application

Multiparametric In Vitro Cytotoxicity Profiling of N,N-bis(2-chloroethyl)dodecan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

N,N-bis(2-chloroethyl)dodecan-1-amine (CAS: 60855-85-8) is a synthetic nitrogen mustard derivative characterized by a bis(2-chloroethyl)amine head group attached to a 12-carbon (dodecyl) aliphatic chain 1. While traditional nitrogen mustards (e.g., mechlorethamine) are highly water-soluble, the incorporation of a long lipophilic tail fundamentally alters this compound's pharmacokinetics, cellular uptake, and toxicity profile.

Evaluating the cytotoxicity of this compound requires moving beyond simple metabolic assays. The molecule exhibits a dual-mechanism of toxicity :

  • Genotoxicity: The bis(2-chloroethyl) group undergoes intramolecular cyclization at physiological pH to form a highly reactive aziridinium ion. This electrophile alkylates nucleophilic sites on DNA, causing cross-linking, cell cycle arrest, and eventual apoptosis 1.

  • Membrane Disruption: The dodecyl chain imparts surfactant-like properties. At higher concentrations, it can directly intercalate into phospholipid bilayers, causing rapid membrane rupture and non-apoptotic necrosis.

To accurately profile this compound, we employ a self-validating, multiparametric assay strategy utilizing Human Bronchial Epithelial Cells (BEAS-2B), a standard model for assessing aerosolized or vaporized nitrogen mustard exposure 2.

Mechanistic Pathways of Toxicity

Understanding the causality behind the compound's behavior dictates our assay selection. The diagram below illustrates how structural features map directly to cellular pathology and our chosen assay readouts.

MOA Compound N,N-bis(2-chloroethyl)dodecan-1-amine Aziridinium Aziridinium Ion Intermediate (Reactive Electrophile) Compound->Aziridinium Cyclization (pH > 7) LipidTail Dodecyl Aliphatic Chain (Lipophilic Tail) Compound->LipidTail Structural Feature DNA_Damage DNA Alkylation & Cross-linking Aziridinium->DNA_Damage Nucleophilic Attack Membrane Membrane Intercalation & Disruption LipidTail->Membrane Hydrophobic Interaction Apoptosis Apoptosis / Cell Cycle Arrest (Target: γH2AX) DNA_Damage->Apoptosis Necrosis Necrosis / Lysis (Target: LDH Release) Membrane->Necrosis

Figure 1: Dual-pathway mechanism of toxicity for lipophilic nitrogen mustards.

Multiparametric Assay Strategy

To build a self-validating system, we decouple metabolic inhibition from direct membrane lysis and genotoxicity using three orthogonal assays:

  • WST-1 Assay (Metabolic Viability): Measures mitochondrial dehydrogenase activity. We use WST-1 over MTT because it yields a water-soluble formazan dye, eliminating the need for a solubilization step and minimizing operator exposure to toxic mustard-laden plates 3.

  • LDH Release Assay (Membrane Integrity): Lactate dehydrogenase (LDH) is a cytosolic enzyme released upon membrane rupture. This is critical for detecting the rapid, surfactant-like lysis caused specifically by the dodecyl chain 2.

  • γH2AX Immunofluorescence (Genotoxicity): Phosphorylation of histone H2AX on Serine 139 is a highly specific molecular marker for DNA double-strand breaks, directly quantifying the primary pharmacodynamic effect of the aziridinium ion 3.

Workflow Seed Seed BEAS-2B Cells (96-well plate) Dose Dose with Compound (0.1 - 500 μM) Seed->Dose Incubate Incubate (1h, 6h, 24h) Dose->Incubate Split Incubate->Split Assay1 WST-1 Assay (Metabolic Viability) Split->Assay1 Assay2 LDH Assay (Membrane Integrity) Split->Assay2 Assay3 γH2AX Staining (DNA Damage) Split->Assay3

Figure 2: Multiparametric in vitro assay workflow for cytotoxicity profiling.

Detailed Self-Validating Protocols

Reagent Preparation & Safety
  • Safety Warning: N,N-bis(2-chloroethyl)dodecan-1-amine is a potent alkylating agent and suspected carcinogen. All handling must occur in a Class II Biological Safety Cabinet. Liquid waste must be neutralized with 5% sodium thiosulfate before disposal.

  • Compound Solubilization: Due to the lipophilic dodecyl chain, the compound is poorly soluble in aqueous media.

    • Step 1: Dissolve the powder in 100% anhydrous DMSO to create a 100 mM stock.

    • Step 2: Perform serial dilutions in complete culture media. Crucial: Ensure the final DMSO concentration in all wells (including controls) is strictly ≤0.5% to prevent vehicle-induced cytotoxicity.

Protocol A: WST-1 Metabolic Viability Assay
  • Internal Controls:

    • Background: Media + WST-1 (no cells).

    • Vehicle Control: Cells + 0.5% DMSO (100% viability baseline).

    • Positive Control: Cells + 1% Triton X-100 (0% viability baseline).

  • Procedure:

    • Seed BEAS-2B cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

    • Aspirate media and apply N,N-bis(2-chloroethyl)dodecan-1-amine treatments (0.1 µM to 500 µM) in 100 µL media.

    • Incubate for 24 hours.

    • Add 10 µL of WST-1 reagent directly to each well.

    • Incubate for 2 hours at 37°C.

    • Read absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader.

    • Calculation: % Viability = [(Abstreated​−Absbackground​)/(Absvehicle​−Absbackground​)]×100 .

Protocol B: LDH Membrane Integrity Assay
  • Internal Controls:

    • Spontaneous Release: Vehicle-treated cells (baseline membrane turnover).

    • Maximum Release: Cells treated with 10x Lysis Buffer 45 minutes prior to reading.

  • Procedure:

    • Seed and treat cells identically to Protocol A, but utilize a 1-hour and 6-hour timepoint to capture rapid necrotic events.

    • Transfer 50 µL of supernatant from each well to a fresh 96-well plate. (Rationale: Removing supernatant prevents the remaining viable cells from interfering with the colorimetric reaction).

    • Add 50 µL of LDH Reaction Mix to each well. Incubate in the dark for 30 minutes at room temperature.

    • Add 50 µL of Stop Solution.

    • Read absorbance at 490 nm.

    • Calculation: % Cytotoxicity = [(Abstreated​−Absspontaneous​)/(Absmax​−Absspontaneous​)]×100 .

Protocol C: High-Content γH2AX Immunofluorescence
  • Internal Controls:

    • Negative Control: Vehicle-treated cells (baseline DNA damage).

    • Positive Control: Cells treated with 10 µM Etoposide for 6 hours (robust double-strand break induction).

  • Procedure:

    • Seed BEAS-2B cells in a 96-well black-walled, clear-bottom optical plate.

    • Treat with compound for 6 hours. (Rationale: 6 hours is optimal for aziridinium-induced DNA adduct formation and subsequent H2AX phosphorylation before total cell collapse).

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with primary anti-phospho-Histone H2AX (Ser139) antibody (1:500) overnight at 4°C.

    • Wash 3x with PBS, then incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000) and Hoechst 33342 (nuclear counterstain) for 1 hour at room temperature.

    • Image using a high-content screening system. Quantify the ratio of γH2AX-positive foci per nucleus.

Quantitative Data Interpretation

Because of the compound's dual nature, IC₅₀/EC₅₀ values will shift dramatically depending on the assay and timepoint. The table below outlines the expected data architecture for N,N-bis(2-chloroethyl)dodecan-1-amine.

Assay TargetReadout / MarkerOptimal IncubationExpected IC₅₀ / EC₅₀Primary Mechanism Detected
Metabolic Viability WST-1 (Abs 450nm)24 hours15 - 25 µMMixed (Apoptosis + Necrosis)
Membrane Integrity LDH Release (Abs 490nm)1 hour80 - 100 µMDirect Lipid Disruption (Surfactant effect)
DNA Damage γH2AX (Fluorescence)6 hours5 - 10 µMAziridinium Alkylation (Genotoxicity)

Data Interpretation Note: If LDH release occurs at concentrations significantly higher than the γH2AX EC₅₀, it confirms that low-dose toxicity is driven by DNA alkylation, while high-dose toxicity is driven by the physical membrane disruption caused by the dodecyl chain.

References

  • Acute cytotoxicity and increased vascular endothelial growth factor after in vitro nitrogen mustard vapor exposure Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Identification of Early Events in Nitrogen Mustard Pulmonary Toxicity that are Independent of Inflammatory Cells Using Precision Cut Lung Slices Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

MTT assay protocol using N,N-bis(2-chloroethyl)dodecan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cytotoxicity Evaluation of Lipophilic Nitrogen Mustards—MTT Assay Protocol for N,N-bis(2-chloroethyl)dodecan-1-amine

Introduction & Scientific Context

N,N-bis(2-chloroethyl)dodecan-1-amine is a synthetic nitrogen mustard derivative characterized by its distinctive long-chain dodecyl (12-carbon) tail[1]. While classical nitrogen mustards (e.g., chlorambucil or mechlorethamine) are highly effective alkylating agents, their relative hydrophilicity often limits their ability to rapidly penetrate lipid-rich cellular membranes. The incorporation of a lipophilic dodecyl chain enhances the compound's bioavailability, alters its pharmacokinetics, and facilitates rapid diffusion across cellular and mitochondrial membranes[1].

To accurately evaluate the anti-proliferative and cytotoxic effects of this compound in drug development, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard[2]. This application note provides a self-validating, step-by-step protocol tailored specifically for highly lipophilic alkylating agents.

Mechanistic Grounding: Drug Action & Assay Causality

Drug Mechanism: In aqueous environments, N,N-bis(2-chloroethyl)dodecan-1-amine undergoes an intramolecular cyclization reaction, releasing a chloride ion to form a highly reactive, positively charged aziridinium ring[1]. This electrophilic intermediate attacks nucleophilic sites on biological macromolecules—most notably the N7 position of guanine residues in DNA. This leads to DNA cross-linking, replication arrest, and ultimately, apoptosis[1].

Assay Principle: The MTT assay measures the metabolic activity of viable cells as a proxy for cell proliferation and survival[3]. The yellow, water-soluble MTT tetrazolium salt is reduced by NAD(P)H-dependent oxidoreductases and succinate dehydrogenase within the mitochondria of living cells. This reduction cleaves the tetrazolium ring, producing insoluble, purple formazan crystals. Because N,N-bis(2-chloroethyl)dodecan-1-amine induces apoptosis, treated cells lose their mitochondrial membrane potential and dehydrogenase activity, failing to reduce MTT[2].

MOA Drug N,N-bis(2-chloroethyl) dodecan-1-amine Aziridinium Aziridinium Ion (Reactive Intermediate) Drug->Aziridinium Intramolecular Cyclization DNA DNA Alkylation & Cross-linking Aziridinium->DNA Nucleophilic Attack Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Replication Block Mito Mitochondrial Dehydrogenase (Inactivated) Apoptosis->Mito Metabolic Collapse Formazan Formazan Crystals (Purple) Mito->Formazan Fails to Reduce MTT MTT Substrate (Yellow) MTT->Formazan Blocked in Dead Cells

Caption: Mechanistic pathway of N,N-bis(2-chloroethyl)dodecan-1-amine cytotoxicity and MTT assay principle.

Experimental Design & Causality

Before initiating the protocol, several critical parameters must be optimized for lipophilic mustards:

  • Solvent Selection: Due to the dodecyl chain, N,N-bis(2-chloroethyl)dodecan-1-amine is highly hydrophobic. It must be prepared as a concentrated stock in high-purity Dimethyl Sulfoxide (DMSO). The final DMSO concentration in the cell culture medium must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[4].

  • Cell Seeding Density: Cells must remain in the logarithmic growth phase throughout the 72-hour assay[2]. Overconfluence depletes nutrients, lowers metabolic rates, and artificially suppresses MTT reduction, leading to false-positive cytotoxicity readings[2].

  • Formazan Solubilization: DMSO is the preferred solubilization agent over SDS/HCl, as it rapidly and completely dissolves the formazan crystals, providing a stable optical density (OD) reading[2].

Experimental Workflow

Workflow Seed 1. Cell Seeding Seed 4,000-10,000 cells/well Incubate 24h at 37°C Treat 2. Drug Treatment Add N,N-bis(2-chloroethyl)dodecan-1-amine Incubate 48-72h Seed->Treat MTT 3. MTT Addition Add 20 µL MTT (5 mg/mL) Incubate 2-4h at 37°C Treat->MTT Solubilize 4. Solubilization Aspirate media, add 100 µL DMSO Agitate for 15 mins MTT->Solubilize Read 5. Data Acquisition Measure OD at 570 nm Reference OD at 630 nm Solubilize->Read

Caption: Step-by-step experimental workflow for the MTT cell viability assay.

Detailed Step-by-Step Protocol

Phase 1: Cell Seeding

  • Harvest target cancer cells (e.g., MCF-7, HeLa, or A549) during the exponential growth phase.

  • Seed cells into a flat-bottom 96-well plate at a density of 4,000 to 10,000 cells/well in 100 µL of complete culture medium.

  • Include control wells containing medium only (Blank) and untreated cells (Vehicle Control).

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell adhesion and recovery.

Phase 2: Drug Treatment 5. Prepare a 10 mM stock solution of N,N-bis(2-chloroethyl)dodecan-1-amine in DMSO. 6. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is uniform across all wells (≤ 0.5%). 7. Carefully aspirate the old medium from the 96-well plate and add 100 µL of the drug-containing medium to the respective wells. 8. Incubate for 48 to 72 hours at 37°C.

Phase 3: MTT Addition & Solubilization 9. Reconstitute MTT powder in sterile PBS at a concentration of 5 mg/mL. Filter-sterilize (0.22 µm) and store protected from light. 10. Add 20 µL of the MTT solution directly to each well (final MTT concentration ≈ 0.83 mg/mL). 11. Incubate the plate for 2 to 4 hours at 37°C. Note: Monitor periodically; viable cells will display visible intracellular purple crystals under a microscope. 12. Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells. 13. Add 100 µL of pure DMSO to each well to solubilize the formazan[2]. 14. Protect the plate from light and agitate on an orbital shaker for 10-15 minutes until the crystals are completely dissolved.

Phase 4: Data Acquisition 15. Measure the absorbance using a microplate reader at an optical density (OD) of 570 nm[2]. 16. Measure the background absorbance at a reference wavelength of 630 nm and subtract this from the 570 nm readings to correct for cellular debris and well imperfections.

Data Interpretation & Expected Results

Calculate cell viability using the following formula: % Viability = [(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100

Because of its lipophilic dodecyl chain, N,N-bis(2-chloroethyl)dodecan-1-amine is expected to exhibit a significantly lower IC₅₀ (higher potency) compared to standard hydrophilic nitrogen mustards like chlorambucil, owing to enhanced intracellular accumulation.

Table 1: Representative IC₅₀ Comparison of Nitrogen Mustards (72h Treatment)

CompoundStructural FeatureMCF-7 (Breast) IC₅₀HeLa (Cervical) IC₅₀A549 (Lung) IC₅₀
ChlorambucilShort-chain (Hydrophilic)~30 - 45 µM~40 - 50 µM~50 - 60 µM
N,N-bis(2-chloroethyl)dodecan-1-amineDodecyl-chain (Lipophilic)~1.5 - 5.0 µM~2.0 - 6.5 µM~3.0 - 8.0 µM

(Note: Data is representative of typical lipophilic mustard behavior to illustrate expected assay outcomes).

Critical Pitfalls & Troubleshooting

  • Edge Effects: Evaporation in the peripheral wells of the 96-well plate can concentrate the drug and medium, skewing results. Solution: Fill the outer perimeter wells with 200 µL of sterile PBS or water and only use the inner 60 wells for the assay.

  • Phenol Red Interference: Phenol red in culture media can absorb light near 570 nm[2]. Solution: Always use a 630 nm reference wavelength for background subtraction, or switch to phenol red-free medium prior to reading.

  • Drug Precipitation: The dodecyl chain makes the compound prone to precipitation in aqueous media at high concentrations. Solution: Observe the highest concentration wells under a microscope prior to MTT addition. If crystals are present, the IC₅₀ curve must be truncated to exclude insoluble concentrations.

References

  • Ghasemi, M., et al. (2021). "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis". International Journal of Molecular Sciences, 22(23), 12827. URL:[Link]

  • Riss, T. L., et al. (2016). "Cell Viability Assays". Assay Guidance Manual [Internet]. National Center for Advancing Translational Sciences. URL:[Link]

Sources

Application Note: Quantifying DNA Interstrand Crosslinks Induced by N,N-bis(2-chloroethyl)dodecan-1-amine Using the Modified Alkaline Comet Assay

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Technique: Modified Single-Cell Gel Electrophoresis (Alkaline Comet Assay)

Introduction & Mechanistic Grounding

N,N-bis(2-chloroethyl)dodecan-1-amine (CAS: 60855-85-8) is a synthetic aliphatic nitrogen mustard characterized by a lipophilic dodecyl chain and two reactive chloroethyl groups[1][2]. Like other bifunctional alkylating agents, its primary mechanism of cytotoxicity involves the cyclization of the chloroethyl groups into a highly reactive aziridinium ion intermediate[1]. This electrophilic species rapidly alkylates nucleophilic sites on DNA—predominantly the N7 position of guanine[1].

Because the molecule is bifunctional, it can undergo a second alkylation event with a guanine residue on the opposing DNA strand, forming a DNA Interstrand Crosslink (ICL) [3]. ICLs are highly lethal lesions; they physically tether the two DNA strands together, blocking the helicase-mediated strand separation required for DNA replication and transcription[3][4].

The Causality of the "Modified" Comet Assay

The standard alkaline comet assay is the gold standard for detecting DNA single-strand breaks (SSBs) and double-strand breaks (DSBs)[5][6]. Under alkaline conditions (pH > 13), damaged DNA unwinds and migrates toward the anode during electrophoresis, forming a "comet tail"[4][6].

However, standard comet assay conditions are structurally blind to ICLs. Because ICLs covalently bind the two DNA strands, they actively prevent alkaline denaturation and electrophoretic migration[4][7]. If a standard comet assay is performed on cells treated solely with a crosslinking agent, the DNA will not migrate, falsely appearing as "undamaged"[7].

To solve this, we utilize a Modified Alkaline Comet Assay [4][8]. By exposing the cells to a known strand-breaking agent (e.g., ionizing radiation or hydrogen peroxide) immediately prior to lysis, we induce a standardized, maximum level of DNA fragmentation[4][9]. In cells treated with N,N-bis(2-chloroethyl)dodecan-1-amine, the presence of ICLs will retard this induced migration[5][8]. The reduction in the tail moment relative to the irradiated control is directly proportional to the frequency of ICLs, creating a highly sensitive, quantitative readout[8].

MOA A N,N-bis(2-chloroethyl) dodecan-1-amine B Aziridinium Ion (Reactive Intermediate) A->B Cyclization (pH > 7) C DNA Alkylation (Guanine N7) B->C Nucleophilic Attack D Interstrand Crosslink (ICL) Formation C->D Bifunctional Binding E Migration Retardation in Comet Assay D->E Prevents Alkaline Unwinding

Caption: Mechanism of action: N,N-bis(2-chloroethyl)dodecan-1-amine forms ICLs that restrict DNA migration.

Experimental Design: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It relies on three critical internal controls to establish the mathematical boundaries of the assay:

  • Baseline Control (Vehicle Only): Establishes the background level of endogenous DNA damage.

  • Maximum Migration Control (Vehicle + Break Inducer): Establishes the 100% migration threshold (maximum tail moment) against which crosslinking is measured.

  • Test Group (Mustard + Break Inducer): Measures the retardation of migration caused by the ICLs.

Step-by-Step Methodology

Step 1: Compound Preparation & Cell Treatment

  • Action: Dissolve N,N-bis(2-chloroethyl)dodecan-1-amine in anhydrous DMSO to create a 10 mM stock. Dilute in culture media immediately before use. Treat target cells (e.g., L1210 or V79 lines) with a dose-response range (e.g., 0.1 µM to 10 µM) for 2 hours at 37°C.

  • Causality: Nitrogen mustards rapidly hydrolyze in aqueous environments into inactive diols[1]. Immediate dilution ensures the cells are exposed to the active aziridinium ion. The lipophilic dodecyl chain ensures rapid membrane diffusion.

Step 2: Strand Break Induction (The Validating Step)

  • Action: Wash cells in ice-cold PBS. Resuspend and expose cells to either 10 Gy of X-ray irradiation OR 100 µM H₂O₂ for 5 minutes strictly on ice[4].

  • Causality: This step introduces the random single-strand breaks necessary to mobilize the DNA[4]. Performing this strictly on ice (4°C) halts cellular metabolism, preventing endogenous DNA repair enzymes from excising the crosslinks or repairing the newly induced breaks before lysis[6].

Step 3: Microgel Embedding & Lysis

  • Action: Mix 10,000 cells with 1% Low-Melting Point (LMP) agarose at 37°C. Spread onto slides pre-coated with 1% Normal-Melting Point agarose. Submerge slides in cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10.0) overnight at 4°C[3].

  • Causality: The high salt concentration and detergents strip away the cell membrane, cytoplasm, and nucleosomes, leaving behind a bare DNA "nucleoid" supercoiled matrix[10].

Step 4: Alkaline Unwinding

  • Action: Transfer slides to an electrophoresis tank filled with freshly prepared Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes in the dark[3].

  • Causality: A pH greater than 13 is strictly required to disrupt the hydrogen bonds between DNA base pairs[6]. This unwinds the DNA at the sites of the induced breaks. ICLs formed by the nitrogen mustard will physically resist this unwinding[11].

Step 5: Electrophoresis & Staining

  • Action: Run electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C. Neutralize slides in 0.4 M Tris buffer (pH 7.5) and stain with a fluorescent intercalating dye (e.g., SYBR Gold or Propidium Iodide)[6].

Workflow S1 1. Cell Treatment (Nitrogen Mustard Dose-Response) S2 2. Strand Break Induction (10 Gy IR or 100 µM H2O2) S1->S2 S3 3. Agarose Embedding & Lysis (pH 10, 4°C, Overnight) S2->S3 S4 4. Alkaline Unwinding (pH > 13, 30 mins) S3->S4 S5 5. Electrophoresis (25V, 300mA, 20-30 mins) S4->S5 S6 6. Fluorescence Microscopy & Tail Moment Calculation S5->S6

Caption: Workflow of the Modified Alkaline Comet Assay for detecting DNA interstrand crosslinks.

Data Presentation & Quantitative Analysis

Images are captured via epifluorescence microscopy[6]. The primary metric for quantification is the Olive Tail Moment (OTM) , which integrates both the percentage of DNA in the tail and the distance of migration[11].

Because this is a retardation assay, the presence of N,N-bis(2-chloroethyl)dodecan-1-amine will cause the Tail Moment to decrease in a dose-dependent manner relative to the Maximum Migration Control[5][9].

Formula for % Crosslinking: % Crosslinking =[1 - (TM_treated_induced - TM_baseline) / (TM_induced_control - TM_baseline)] × 100

Table 1: Representative Data Structure for ICL Quantification
Treatment GroupN,N-bis(2-chloroethyl)dodecan-1-amine (µM)Break Induction (100 µM H₂O₂)Expected Mean Tail Moment (AU)Calculated % Crosslinking
Baseline Control 0.0-2.1 ± 0.4N/A
Max Migration Control 0.0+45.8 ± 3.20%
Test Dose 1 0.5+32.4 ± 2.8~ 30.6%
Test Dose 2 2.0+18.2 ± 1.9~ 63.1%
Test Dose 3 5.0+8.5 ± 1.1~ 85.3%
Mustard Only Control 5.0-2.3 ± 0.5N/A (Undetectable without inducer)

Troubleshooting & Quality Control Insights

  • Loss of Dose-Response (Flatline Crosslinking): If high doses of the compound do not increase the % crosslinking, check the pH of the culture media. The cyclization of the nitrogen mustard into the reactive aziridinium ion is highly pH-dependent; acidic environments inhibit this activation[1]. Ensure physiological pH (7.4) during the 2-hour treatment window.

  • High Baseline Tail Moment: If the Baseline Control shows a Tail Moment > 5 AU, the cells are experiencing background stress. Ensure the dodecyl-amine mustard is completely washed from the cells prior to embedding. Residual compound can cause localized toxicity and trigger endogenous nucleases, which create double-strand breaks (DSBs) as the cell attempts to repair the ICLs[3].

  • Incomplete Unwinding: If the Maximum Migration Control fails to produce a large comet tail, verify that the Alkaline Electrophoresis Buffer is strictly pH > 13. At pH 12.5, hydrogen bonds will not fully break, and the assay will fail to differentiate between crosslinked and non-crosslinked DNA[6].

References

  • N,N-bis(2-chloroethyl)dodecan-1-amine - Smolecule. Smolecule. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7LqZ87xWzVvMEojF1y6eb5plcb-k0nw9o5dHANLVLeQWCy68DMEt_lBhSZ6Rtqp_vlAy22Ztg5Dm2eR_-mAtaeQP7MbfghKED1VKNuCuxwq3z2TB3vZwRZnSd8WCMgMhoWToMjM6y]
  • Buy N,N-bis(2-chloroethyl)dodecan-1-amine (EVT-14743671) - EvitaChem. EvitaChem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIDD9YJJLcDep0b6n9QaORcigrQAzx1r4V0lFoVbHik6wFfFw0ub4mgiInbrit5NltzXd2g0aBGKDg0AQ87h6dvizP1SZZlixadBmYoACZRjS0ygAoMa6oGR046WZVyAmWC2NJvy8Uly8=]
  • Detection of DNA-crosslinking agents with the alkaline comet assay. PubMed. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMhS46YvUOy349ep22JCGmXc_cXGknWPlrBuLq7f9GZZc14bbnil1ihErBXpWV6YAQ4HIxR5b7dCS-1GXsVvxYfUk3wEPyCqdLtzgkUcpsW3XxuGDJ7jqk5nW7UZP8HMaGTQ==]
  • Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity. PubMed. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHJCYGzjyFAmN9dw02laAJfkZ9islIq8gKbtLZUqoT9f1H2RdM50-Ygap5f_DJ_6WkXL7LVMXjvzV33Ctbsde9Ey3h3mOwT9aUG3PlqwrP7zrQXLzuG4VvbjAXH2dHhBFTgGA=]
  • Comet Assay DNA Damage Analysis at Single Cell Level. Andor - Oxford Instruments. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL0fzhXGX6743vxuZ1XxdXXA4K7QNlxaKwYsufwJYD5VJubUVT0QxZIT-IyV3R86T2uv5Ib_UAW7USUvn_cxpxM5_uM4osfgLeE3K1ea9A4k1sCRojJCJz8HZIwWGY-WviJ_Ag0E2d8tvRexipttO_Q3Mjmg==]
  • Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes. PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCcWHFz-CpsIQYXULM7OO7BE1dJQaRlQmHthJjRD1KNobJnLgPXh2bOj1usyQHYl3-2bbjvLtJ0yDjpBGrQD2GdYI0O1iyuuV9WG-3_WdIN5L7WDMnZKZ6xseKRIKJAfNHrzaAC8tpZiwBPA==]
  • Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay. ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvQ8UsGt79gz1Lj47BlvulTrh3vN4uL6JjW9GbfYA27Gr3XkY03qyndjcL_rotty7bwm2m_w0id4p-iukqrPrOYumix0CGOdza6QzI3Lrnm3JmcO5FYu85rmyj6EkfP3VMtvDZejMRWH-RiVMQ1yUwFZgUEwPk3k7YfiOlzawCayNQ7Vj0LP8WA_texcoGgRUV7-lB2KqKBf0PRKcQJLroCifFIoPM2eaXO6sGzWNaPHYRhuPSbOr2UsYPgU41]
  • Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay. Springer Nature. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyZ-dK3O7XN1CdGurWg5lIedJLMU7o9on2S1WGl-MfYsWL0vD69hKPYCHRSqAYYZ4lWICnI0ol6zrybAIL7OeK6OZ4xi_n08eQVx7rDi6TV6qRmcr5Z4q2tkCTmb2AEMsGkkB7ucYAL5lwZh6HfowYhH66q50_BBIfBc322GaACGVZuoc3]
  • Measurement of drug-induced DNA interstrand crosslinking using the single-cell gel electrophoresis (comet) assay. PubMed. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2B9Eriuykj8uoeJjKISuV5-Bxzztz8lt8M8XamMyrKd9Rq9wYRh4nrKmfuOFQ5bYljFMUWHNOKe_r-k8UM_hKEtpsrnoMxiSj2rYRx51eVRAIJpLqC2KdEm1TeB4JH_DS8v0=]
  • Comet assay to measure DNA repair: approach and applications. Frontiers. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd_rsIcJyZ-Sqa2RGEfGQMmMj41orDn4Asxbtk42SQZuTdC389r_9icxcqa12HiH0Q1AGFZYSJ2xfrVn-jbv8PtqnyJci2VDhSaA5QvGb0K57xDpOZjzdJ15wGZMD9BvGQQMq58v1nOy1B1HsnKTFYKj4-S-R8lRT-qO70wMd0b5JmBP_-wNoT5l8sfUUt]

Sources

using N,N-bis(2-chloroethyl)dodecan-1-amine to induce DNA damage

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Induction and Quantification of DNA Interstrand Cross-Links Using N,N-bis(2-chloroethyl)dodecan-1-amine

Mechanistic Overview & Rationale

N,N-bis(2-chloroethyl)dodecan-1-amine is a synthetic nitrogen mustard characterized by a long, lipophilic dodecyl chain[1]. While classic nitrogen mustards like mechlorethamine are highly water-soluble, the incorporation of a dodecyl moiety significantly alters the compound's solubility profile, enhancing its interaction with lipid bilayers and increasing cellular bioavailability[1].

The primary mechanism of cytotoxicity for this class of bio-alkylating agents is the profound induction of DNA damage[1][2]. In aqueous environments at physiological pH, the lone pair of electrons on the nitrogen atom initiates an intramolecular SN​1 cyclization, displacing a chloride ion to form a highly reactive aziridinium (cyclic ammonium) intermediate[2]. This electrophilic species is susceptible to nucleophilic attack by the N7 position of guanine residues in DNA[2]. Because the molecule contains two chloroethyl groups, a second cyclization and alkylation event can occur on the opposite DNA strand, resulting in a covalent interstrand cross-link (ICL)[2].

ICLs are highly toxic lesions that physically prevent DNA strand separation, stalling replication forks during the S-phase of the cell cycle[3]. The collapse of these stalled forks, or their processing by structure-specific endonucleases, generates DNA double-strand breaks (DSBs)[3][4]. This triggers a robust DNA damage response (DDR), mediated by ATM/ATR kinases, leading to the phosphorylation of histone H2AX ( γ -H2AX) and the accumulation of p53[4][5].

Safety & Handling (Critical)

N,N-bis(2-chloroethyl)dodecan-1-amine is a potent alkylating agent and potential vesicant[1][5].

  • Containment: All handling of the neat compound and stock solutions must be performed in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

  • Chemical Quenching: Unreacted nitrogen mustards must be chemically quenched. Use a 5% (w/v) sodium thiosulfate solution to neutralize contaminated surfaces, pipette tips, and liquid waste before disposal. The thiosulfate provides a highly nucleophilic sulfur atom that preferentially reacts with the aziridinium ion, rendering the mustard inactive and preventing post-lysis artifacts during assays.

Experimental Methodology: Self-Validating ICL Assay System

To accurately measure ICLs, we utilize a Modified Alkaline Comet Assay coupled with γ -H2AX immunofluorescence[4][6][7]. Because ICLs prevent DNA unwinding, they do not produce a "comet tail" on their own. Instead, cells must be exposed to a secondary damaging agent (e.g., H2​O2​ ) to induce random strand breaks. The presence of mustard-induced ICLs will restrict DNA migration, resulting in a reduced tail moment compared to the H2​O2​ -only control[6][7].

Step-by-Step Protocol: Modified Alkaline Comet Assay

  • Cell Culture & Dosing: Seed human cell lines (e.g., HeLa or HepG2) at 1×105 cells/well in a 6-well plate. Incubate overnight. Treat cells with varying concentrations of N,N-bis(2-chloroethyl)dodecan-1-amine (e.g., 0.1 µM, 1.0 µM, 10 µM) dissolved in DMSO (final DMSO < 0.1%) for 2 hours.

  • Quenching & Recovery: Remove the media, wash cells twice with PBS containing 1 mM sodium thiosulfate to quench residual extracellular drug, and replenish with fresh media. Allow a 4-hour recovery period to allow ICL formation and processing to peak[3].

  • Secondary Damage Induction: Immediately prior to harvesting, treat the cells with 100 µM H2​O2​ in cold PBS for 10 minutes on ice to induce random single-strand breaks.

  • Harvest & Slide Preparation: Harvest cells using cell scrapers (avoid trypsin to minimize background DNA damage). Resuspend in 1% low-melting-point (LMP) agarose at 37°C and spread onto slides pre-coated with 1% normal-melting-point agarose[3].

  • Lysis: Submerge slides in cold alkaline lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH > 13) overnight at 4°C[3].

  • Electrophoresis & Staining: Transfer slides to an electrophoresis chamber containing alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Incubate for 30 min to allow DNA unwinding, then run at 25 V (300 mA) for 30 minutes[6]. Neutralize slides in 0.4 M Tris (pH 7.5) and stain with SYBR Green[6].

  • Analysis: Visualize using fluorescence microscopy. Calculate the Tail Moment (Tail Length × % DNA in Tail). A reduction in Tail Moment relative to the H2​O2​ control indicates ICL formation[6].

Step-by-Step Protocol: γ -H2AX Immunofluorescence

  • Fixation & Permeabilization: Following the 4-hour recovery period (Step 2 above), fix cells in 4% paraformaldehyde for 15 min. Permeabilize with 0.2% Triton X-100 in PBS for 10 min.

  • Staining: Block with 5% BSA. Incubate with anti-phospho-Histone H2A.X (Ser139) primary antibody overnight at 4°C. Wash and apply a fluorophore-conjugated secondary antibody for 1 hour.

  • Quantification: Counterstain nuclei with DAPI. Quantify the number of γ -H2AX foci per nucleus using high-content imaging. Peak γ -H2AX foci formation for nitrogen mustards typically occurs 1 to 8 hours post-treatment, closely following the peak of interstrand cross-linking[3][4].

Protocol Validation & Quality Control

To ensure the system is self-validating, an MTT metabolic viability assay must be run in parallel. If cell viability drops below 70% during the assay window, DNA fragmentation may be a secondary artifact of apoptosis rather than direct drug interaction. The combination of a reduced comet tail moment (confirming ICLs), increased γ -H2AX foci (confirming DSB processing), and >80% viability confirms the specific genotoxic mechanism of the compound.

Data Presentation: Expected Quantitative Outcomes

The following table summarizes the expected dose-dependent responses when treating cells with a lipophilic nitrogen mustard, correlating direct cross-linking events with downstream signaling and cellular viability.

Treatment ConditionComet Assay Tail Moment (Arbitrary Units)* γ -H2AX Foci per Nucleus (Mean ± SD)Cell Viability (MTT Assay, % of Control)
Vehicle Control (DMSO)5.22 ± 1100%
H2​O2​ Control (100 µM)45.88 ± 395%
Mustard (0.1 µM) + H2​O2​ 38.415 ± 492%
Mustard (1.0 µM) + H2​O2​ 22.135 ± 685%
Mustard (10.0 µM) + H2​O2​ 8.5>50 (Pan-nuclear)65% (Toxicity threshold)

*Note: A lower Tail Moment in the presence of H2​O2​ indicates a higher degree of DNA Interstrand Cross-Linking (ICL) preventing DNA migration.

Pathway Visualization

G NM N,N-bis(2-chloroethyl) dodecan-1-amine Aziridinium Aziridinium Ion (Reactive Intermediate) NM->Aziridinium Intramolecular Cyclization (pH > 7) Alkylation Guanine N7 Alkylation Aziridinium->Alkylation Nucleophilic Attack ICL DNA Interstrand Cross-Links (ICLs) Alkylation->ICL Second Alkylation ForkStall Replication Fork Stalling ICL->ForkStall S-Phase DSB Double-Strand Breaks (DSBs) ForkStall->DSB Endonuclease Processing ATM ATM / ATR Activation DSB->ATM Sensor Recruitment gH2AX γ-H2AX Foci Formation (Biomarker) ATM->gH2AX Phosphorylation p53 p53 Accumulation & Cell Cycle Arrest ATM->p53 Phosphorylation (S15)

Mechanistic pathway of nitrogen mustard-induced DNA cross-linking and DDR activation.

Sources

Troubleshooting & Optimization

Technical Support Center: Handling, Stability, and Storage of N,N-bis(2-chloroethyl)dodecan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N,N-bis(2-chloroethyl)dodecan-1-amine (CAS: 60855-85-8). As a long-chain (dodecyl) nitrogen mustard, this compound is a highly potent alkylating agent utilized in drug development, lipid membrane interaction studies, and mechanistic DNA damage research1[1].

Due to the extreme reactivity of its 2-chloroethyl groups, researchers frequently encounter challenges related to premature degradation, hydrolysis, and loss of potency. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the scientific integrity of your experimental workflows.

Mechanistic Workflow: The Degradation Pathway

To troubleshoot stability issues, you must first understand the compound's degradation mechanism. Nitrogen mustards do not simply "expire"; they actively react with their environment. The rate-limiting step of this degradation is the intramolecular cyclization of the neutral free base into a highly reactive aziridinium ion 2[2]. Once formed, this intermediate will indiscriminately attack nucleophiles—including water (causing hydrolysis) or target macromolecules like DNA 1[1].

NitrogenMustardStability Protonated Protonated Amine (Stable at pH < 3.5) Neutral N,N-bis(2-chloroethyl)dodecan-1-amine (Neutral Free Base) Protonated->Neutral Deprotonation (pH > 3.5) Aziridinium Aziridinium Ion (Highly Reactive Intermediate) Neutral->Aziridinium Intramolecular Cyclization (Rate-Limiting Step) Hydrolysis Hydrolyzed Products (Inactive / Degraded) Aziridinium->Hydrolysis Nucleophilic Attack (Moisture / H2O) Alkylation Alkylated Targets (e.g., DNA Adducts) Aziridinium->Alkylation Target Binding (In Vitro / In Vivo)

Mechanistic pathway of N,N-bis(2-chloroethyl)dodecan-1-amine degradation and target alkylation.

Troubleshooting Guides & FAQs

Q1: My compound lost its alkylating potency after being stored in an aqueous buffer overnight. What happened? A: The loss of potency is due to rapid hydrolysis. Nitrogen mustards undergo a spontaneous cyclization to form an aziridinium ion intermediate 1[1]. Because the aziridinium ion is highly susceptible to nucleophilic attack by water, the active chloroethyl groups are quickly converted into inactive hydroxyl groups 3[3]. Never store this compound in aqueous solutions.

Q2: What are the optimal long-term storage conditions for the bulk powder? A: The bulk material must be stored at -20°C to -80°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) 4[4]. Moisture is the primary catalyst for degradation; even trace atmospheric humidity will initiate hydrolysis. Lowering the temperature significantly reduces the kinetic energy available, preventing the compound from overcoming the activation barrier required for aziridinium ion formation 3[3].

Q3: How does pH affect the stability of the compound during in vitro assays? A: pH is a critical variable. The formation of the aziridinium ion requires the lone pair of electrons on the central nitrogen atom. At low pH (typically < 3.5), this nitrogen becomes protonated, which effectively blocks intramolecular cyclization and stabilizes the compound 5[5]. However, at physiological pH (e.g., pH 7.4), the nitrogen exists as a deprotonated free base, leading to rapid cyclization and subsequent hydrolysis 5[5].

Q4: I need to dissolve the compound for a cell-based assay. Which solvent is best? A: Use strictly anhydrous, amine-free solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Ensure the solvent is stored over molecular sieves, as trace water in hygroscopic solvents like DMSO will degrade the compound prior to its introduction into the assay.

Quantitative Stability Data

The following table summarizes how environmental factors quantitatively impact the stability of nitrogen mustard derivatives:

ParameterConditionEffect on StabilityMechanistic Rationale
Temperature -80°C to -20°CHighly StableThermal energy is insufficient to drive the activation energy required for aziridinium ring formation.
Temperature 37°C (Physiological)Rapid DegradationHeat accelerates intramolecular cyclization; half-life is significantly reduced (often to minutes).
pH Level pH < 3.5Stable (in aqueous)The central nitrogen is protonated, eliminating the lone electron pair needed for cyclization.
pH Level pH 7.4Highly UnstableThe amine exists as a neutral free base, readily forming the reactive aziridinium intermediate.
Solvent Anhydrous DMSOStableLack of nucleophilic water molecules prevents the hydrolysis of any formed aziridinium ions.

Experimental Protocol: Preparation and Validation of Stable Stock Solutions

To guarantee reproducible results, your handling protocol must be a self-validating system . Because moisture and repeated temperature fluctuations drive degradation, this protocol emphasizes anhydrous conditions, single-use aliquots, and analytical validation.

Step 1: Anhydrous Solubilization

  • Purge a glove box or desiccator with Argon gas to displace atmospheric moisture.

  • Weigh the lyophilized N,N-bis(2-chloroethyl)dodecan-1-amine powder.

  • Dissolve the powder in strictly anhydrous DMSO (stored over 3Å molecular sieves) to achieve your desired stock concentration (e.g., 10 mM). Causality: DMSO lacks nucleophilic properties, preventing solvolysis, while Argon prevents atmospheric water from dissolving into the highly hygroscopic DMSO.

Step 2: Single-Use Aliquoting

  • Dispense the solution into pre-chilled, amber-colored microcentrifuge tubes (e.g., 50 µL per tube).

  • Blanket the headspace of each tube with Argon gas before sealing. Causality: Amber tubes prevent photo-degradation. Single-use aliquots completely eliminate freeze-thaw cycles, which introduce condensation (moisture) and thermal stress to the compound.

Step 3: Cryogenic Storage

  • Immediately transfer the sealed aliquots to a -80°C freezer. Causality: At -80°C, the kinetic energy is too low to overcome the activation barrier for aziridinium formation, preserving the parent mustard 2[2].

Step 4: Self-Validating Quality Control (HPLC-UV)

  • Before initiating a critical biological assay, thaw one aliquot and immediately inject 5 µL into a Reverse-Phase HPLC system equipped with a cold auto-sampler maintained at 10°C 5[5].

  • Monitor absorbance at 258 nm. Validation Check: The parent compound should appear as a single dominant peak. If early-eluting peaks (which correspond to polar, hydrolyzed products) constitute >5% of the total area, discard the batch. This step ensures that only intact, potent alkylating agents are introduced into your experiments.

References

  • National Institutes of Health (NIH) - Investigating the Interaction of McN-A-343 with the M2 Muscarinic Receptor Using its Nitrogen Mustard Derivative. Available at:[Link]

  • Elsevier / DOI.org - Formulation and pharmacokinetics of lipid nanoparticles of a chemically sensitive nitrogen mustard derivative: Chlorambucil. Available at:[Link]

  • American Chemical Society (ACS) - Aziridinium Ion Ring Formation from Nitrogen Mustards: Mechanistic Insights from Ab Initio Dynamics. Available at:[Link]

  • Sigma-Aldrich / Amazon AWS - Material Safety Data Sheet: Nitrogen Mustard Derivatives. Available at:[Link]

Sources

Validation & Comparative

comparative study of long-chain vs. short-chain N,N-bis(2-chloroethyl)amines

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of short-chain versus long-chain N,N-bis(2-chloroethyl)amines reveals a fundamental trade-off in oncology drug design: the balance between raw electrophilic reactivity and targeted pharmacokinetic stability. As bifunctional alkylating agents, nitrogen mustards exert their cytotoxic effects by forming DNA interstrand cross-links (ICLs), which physically block DNA replication and transcription[1]. However, the structural microenvironment surrounding the core pharmacophore dictates its clinical viability.

This guide provides an objective, data-driven comparison of how modifying the aliphatic chain length and incorporating conjugated carriers alters the mechanistic behavior, cytotoxicity, and DNA-binding affinity of these critical chemotherapeutic agents.

Mechanistic Divergence: Chain Length and the Aziridinium Intermediate

The defining chemical event for any N,N-bis(2-chloroethyl)amine is intramolecular cyclization. The nitrogen lone pair attacks the β -carbon of the chloroethyl group, displacing the chloride ion to form a highly reactive, positively charged aziridinium (ethyleneiminium) intermediate[2]. This electrophile subsequently attacks nucleophilic sites on DNA, predominantly the N7 position of guanine[1].

Short-Chain Mustards (e.g., Mechlorethamine, Bis(2-chloroethyl)amine): In short-chain aliphatic mustards, the high electron density on the basic nitrogen drives rapid cyclization. While this results in potent immediate cytotoxicity, it is a double-edged sword. The core pharmacophore lacks intrinsic DNA binding affinity[3]. Consequently, the rapidly formed aziridinium ions react indiscriminately with water, cellular proteins, and thiols before ever reaching the nucleus. This rapid hydrolysis leads to an extremely short aqueous half-life and a highly unfavorable ratio of genotoxic monoadducts to lethal interstrand cross-links (often reaching up to 20:1)[3].

Long-Chain and Conjugated Mustards (e.g., Chlorambucil, Steroidal/Acridine-Linked Mustards): Extending the chain length or linking the mustard moiety to aromatic/steroidal carriers fundamentally alters the molecule's electronic and steric profile. When the nitrogen is conjugated to an electron-withdrawing group (such as an aryl ring or carbonyl linker), its basicity is significantly reduced. This dampens the rate of intramolecular cyclization, essentially creating a "controlled release" of the aziridinium species. Furthermore, long-chain carriers drastically increase the molecule's lipophilicity (LogP), facilitating passive diffusion across lipid bilayers and the blood-brain barrier (BBB)[4][5]. When linked to DNA-affinic molecules like acridines, the long-chain carrier actively docks into the DNA minor groove, positioning the chloroethyl groups precisely for bifunctional cross-linking, thereby lowering off-target toxicity[3].

Pathway cluster_0 Pharmacokinetic & Reactivity Divergence SC Short-Chain Mustards (e.g., Mechlorethamine) K1 Rapid Aziridinium Formation (High Off-Target Toxicity) SC->K1 LC Long-Chain Mustards (e.g., Steroidal/Acridine Linked) K2 Controlled Aziridinium Release (High DNA Affinity / LogP) LC->K2 AZ Aziridinium Ion Intermediate K1->AZ t1/2 < 30 mins K2->AZ t1/2 > 2 hours DNA Nucleophilic Attack on DNA (N7 Position of Guanine) AZ->DNA Alkylation ICL Interstrand Cross-Linking (ICL) DNA->ICL Bifunctional Reaction

Caption: Kinetic divergence of aziridinium formation based on nitrogen mustard chain length.

Comparative Performance Data

The structural modifications between short and long-chain derivatives yield measurable differences in pharmacokinetics and binding efficiency. The table below synthesizes the quantitative parameters defining these two classes.

ParameterShort-Chain N,N-bis(2-chloroethyl)aminesLong-Chain / Conjugated N,N-bis(2-chloroethyl)amines
Representative Agents Mechlorethamine, Bis(2-chloroethyl)amineChlorambucil, Steroidal Mustards, Acridine-linked
Aqueous Half-Life ( t1/2​ ) < 30 minutes (rapid hydrolysis)[2]2 to >12 hours (controlled release)[3]
Lipophilicity (LogP) Low (~0.5 - 1.5)Moderate to High (2.0 - 5.0+)[5]
Monoadduct to ICL Ratio High (up to 20:1)[3]Low (favors bifunctional cross-linking)
Intrinsic DNA Affinity Negligible (relies on random collision)[3]High (intercalation or groove binding via carrier)
Primary Toxicity Profile Severe off-target protein/thiol alkylationTargeted (dependent on carrier moiety)[6]

Self-Validating Experimental Methodologies

To objectively compare the efficacy of short-chain versus long-chain mustards, researchers must utilize assays that isolate the specific mechanism of action (DNA cross-linking) from general cytotoxicity.

Protocol: Modified Alkaline Comet Assay for ICL Quantification

Causality & Self-Validation: Standard comet assays measure DNA strand breaks (which increase DNA migration, forming a "comet tail"). Because nitrogen mustards form ICLs that physically tether DNA strands together, they prevent migration. To validate and quantify this, cells must be treated with a known strand-breaking agent (e.g., H2​O2​ ) after mustard incubation. A reduction in the expected comet tail moment directly and exclusively validates the presence of ICLs, creating a self-validating internal control.

Step-by-Step Workflow:

  • Cell Treatment: Seed target cells (e.g., H1299 human lung cancer cells) at 2.0×105 cells/well. Incubate with varying equimolar concentrations of the short-chain or long-chain mustard for 4 hours at 37°C.

  • Strand Break Induction (Validation Step): Wash cells with cold PBS. Expose the cells to 100 µM H2​O2​ for 10 minutes on ice. This induces uniform single-strand breaks across all samples.

  • Immobilization & Lysis: Suspend cells in 0.5% low-melting-point agarose and spread onto glass slides. Submerge slides in alkaline lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH > 13) for 1 hour at 4°C to unwind the DNA.

  • Electrophoresis: Transfer slides to an electrophoresis chamber containing alkaline running buffer (300 mM NaOH, 1 mM EDTA). Run at 25V and 300mA for 30 minutes.

  • Quantification: Neutralize slides, stain with SYBR Gold, and image via fluorescence microscopy. Use CometScore software to calculate the Tail Moment.

  • Data Synthesis: Calculate the Cross-linking Index (CLI) using the formula:

    CLI=[(TMH2O2​−TMControl​)/(TMMustard+H2O2​−TMControl​)]−1 . A higher CLI indicates superior cross-linking efficiency, typically observed in long-chain DNA-directed mustards.

Workflow S1 1. Cell Incubation (Mustard vs. Control) S2 2. Induce Strand Breaks (H2O2 Treatment) S1->S2 S3 3. Alkaline Lysis & Electrophoresis S2->S3 S4 4. Comet Assay Fluorescence Imaging S3->S4 S5 5. Tail Moment Analysis (ICL Quantification) S4->S5

Caption: Self-validating workflow for quantifying DNA interstrand cross-links via Comet Assay.

Conclusion

The comparative study of N,N-bis(2-chloroethyl)amines underscores the importance of carrier architecture in drug design. While short-chain mustards demonstrate rapid, aggressive alkylation, their lack of specificity and high susceptibility to aqueous hydrolysis limit their therapeutic index. Conversely, long-chain and conjugated mustards leverage steric hindrance and electron-withdrawing effects to stabilize the prodrug, while utilizing lipophilic or DNA-affinic linkers to ensure that the eventual aziridinium formation occurs precisely at the target site. For drug development professionals, extending chain length and optimizing the carrier moiety remains the most viable strategy for overcoming the inherent genotoxicity of the nitrogen mustard pharmacophore.

Sources

Comparative Efficacy Guide: N,N-bis(2-chloroethyl)dodecan-1-amine vs. Cisplatin in Oncology Models

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward overcoming chemoresistance, researchers are increasingly investigating lipophilic alkylating agents to bypass the cellular transport limitations of traditional platinum-based therapeutics. This guide provides an objective, data-driven comparison between N,N-bis(2-chloroethyl)dodecan-1-amine —a long-chain aliphatic nitrogen mustard—and Cisplatin , the gold-standard platinum chemotherapeutic.

By analyzing their mechanistic divergence, physicochemical properties, and experimental validation protocols, this guide equips application scientists and drug developers with the foundational logic required to design robust comparative efficacy studies.

Mechanistic Divergence: Lipophilicity vs. Hydrophilicity

The fundamental difference between these two agents lies in their cellular entry mechanisms and reactive intermediates.

Cisplatin is highly hydrophilic. Its cellular uptake is heavily reliant on the copper transporter 1 (CTR1). Once inside the aqueous, lower-chloride environment of the cytoplasm, cisplatin undergoes aquation (loss of chloride ions), forming a potent electrophile that primarily creates intrastrand cross-links (1,2-d(GpG)) [1]. However, tumors frequently develop resistance by downregulating CTR1 or upregulating cytosolic scavengers like glutathione [2].

N,N-bis(2-chloroethyl)dodecan-1-amine (CAS: 60855-85-8) features a 12-carbon (dodecyl) aliphatic chain attached to a bis(2-chloroethyl)amine headgroup. This massive increase in lipophilicity allows the molecule to bypass CTR1 entirely, entering cells via passive lipid membrane diffusion or facilitating its incorporation into lipid nanoparticles (LNPs) [3]. Chemically, the nitrogen mustard headgroup cyclizes to form a highly reactive aziridinium ion , which attacks nucleophilic sites on DNA (predominantly the N7 position of guanine), forming critical interstrand cross-links (ICLs) that stall replication forks [4].

MoA Cisplatin Cisplatin (Hydrophilic) Transporter CTR1 Transporter Dependent Entry Cisplatin->Transporter Dodecyl N,N-bis(2-chloroethyl)dodecan-1-amine (Lipophilic) Diffusion Passive Lipid Membrane Diffusion Dodecyl->Diffusion Aquation Aquation (Loss of Cl-) Transporter->Aquation Aziridinium Aziridinium Ion Formation Diffusion->Aziridinium Intrastrand Intrastrand Cross-links (1,2-d(GpG)) Aquation->Intrastrand Interstrand Interstrand Cross-links (Guanine N7) Aziridinium->Interstrand Apoptosis DNA Damage Response & Apoptosis Intrastrand->Apoptosis Interstrand->Apoptosis

Fig 1: Mechanistic divergence of Cisplatin vs. Dodecyl Nitrogen Mustard.

Comparative Pharmacokinetics and Efficacy Data

To objectively evaluate these compounds, we must look at their physicochemical profiles and their resulting efficacy in wild-type versus resistant cell lines. The dodecyl chain not only alters cellular entry but also changes the compound's partition coefficient (LogP), making it an ideal candidate for liposomal formulations that can utilize the Enhanced Permeability and Retention (EPR) effect in solid tumors.

Table 1: Physicochemical and Pharmacological Comparison
ParameterCisplatinN,N-bis(2-chloroethyl)dodecan-1-amine
Molecular Weight 300.05 g/mol 310.35 g/mol
LogP (Estimated) -2.19 (Highly Hydrophilic)~5.8 (Highly Lipophilic)
Primary DNA Lesion Intrastrand cross-links (90%)Interstrand cross-links (ICLs)
Cellular Entry Active transport (CTR1)Passive diffusion / LNP delivery
Primary Resistance Mechanism CTR1 downregulation, GlutathioneEnhanced DNA Repair (Topoisomerase II) [2]
Formulation Strategy Aqueous IV infusionLiposomes, Micelles, Lipid Nanoparticles

Note: The extreme lipophilicity of the dodecyl derivative necessitates the use of surfactants or lipid carriers for in vitro and in vivo administration, whereas cisplatin is readily soluble in saline.

Experimental Methodologies

To establish a self-validating experimental system, researchers must prove two things: (1) the specific type of DNA damage occurring, and (2) the resulting cytotoxicity in resistant models.

Protocol 1: Modified Alkaline Comet Assay for Interstrand Cross-Links (ICLs)

Standard comet assays measure DNA strand breaks (which increase the "comet tail"). Because nitrogen mustards form ICLs that prevent DNA unwinding, we must use a modified assay where a breaking agent (like H₂O₂) is introduced. A successful ICL agent will show a reduction in the H₂O₂-induced comet tail compared to the control.

Step-by-Step Workflow:

  • Cell Seeding & Treatment: Seed target cells (e.g., A2780 ovarian cancer cells) at 1×105 cells/well. Treat with either Cisplatin (10 µM) or N,N-bis(2-chloroethyl)dodecan-1-amine (10 µM, formulated in 1% DMSO/lipid carrier) for 4 hours.

  • Induction of Strand Breaks (The Self-Validating Control): Wash cells in PBS. Treat all groups (except the absolute negative control) with 50 µM H₂O₂ for 20 minutes on ice to induce random single-strand breaks.

  • Lysis: Embed cells in low-melting-point agarose on glass slides. Submerge in alkaline lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Alkaline Unwinding & Electrophoresis: Incubate slides in electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes. Run electrophoresis at 25 V, 300 mA for 20 minutes.

  • Neutralization & Staining: Neutralize with 0.4 M Tris buffer (pH 7.5). Stain with SYBR Gold or Ethidium Bromide.

  • Quantification: Measure the "Tail Moment" using fluorescence microscopy. Causality note: The dodecyl mustard group will exhibit a significantly shorter tail moment than the H₂O₂-only control, proving the presence of robust ICLs holding the DNA strands together.

Workflow Step1 Drug Incubation (Mustard vs Cisplatin) Step2 H2O2 Treatment (Induce Strand Breaks) Step1->Step2 Step3 Alkaline Lysis & Electrophoresis Step2->Step3 Step4 Fluorescence Microscopy Step3->Step4 Step5 Tail Moment Quantification Step4->Step5

Fig 2: Modified Alkaline Comet Assay workflow for ICL quantification.

Protocol 2: Cytotoxicity Profiling in Cisplatin-Resistant Cell Lines

To prove the efficacy of the lipophilic mustard against resistant phenotypes, a parallel viability assay must be conducted using matched sensitive/resistant pairs (e.g., A2780 and A2780cis).

Step-by-Step Workflow:

  • Preparation: Seed A2780 (wild-type) and A2780cis (CTR1-downregulated) cells in 96-well plates at 5,000 cells/well. Incubate overnight.

  • Dosing: Prepare serial dilutions of Cisplatin (in saline) and N,N-bis(2-chloroethyl)dodecan-1-amine (in liposomal formulation or minimal DMSO). Dose cells from 0.1 µM to 100 µM.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Causality note: Viable cells with active metabolism convert MTT into purple formazan crystals.

  • Solubilization & Reading: Remove media, dissolve crystals in 100 µL DMSO, and read absorbance at 570 nm.

  • Data Analysis: Calculate the Resistance Factor (RF = IC50 resistant / IC50 sensitive). Cisplatin typically yields an RF > 5 in these models. Because N,N-bis(2-chloroethyl)dodecan-1-amine enters via diffusion/liposomes, its RF is expected to be near 1.0, demonstrating its ability to completely bypass transporter-mediated resistance.

Summary for Drug Developers

While Cisplatin remains a highly effective frontline therapy, its hydrophilic nature and reliance on active transport create inevitable avenues for tumor resistance. N,N-bis(2-chloroethyl)dodecan-1-amine offers a structurally elegant alternative. By appending a dodecyl chain to the classic nitrogen mustard pharmacophore, researchers can transform a highly reactive, unstable alkylator into a lipophilic payload perfectly suited for modern lipid nanoparticle (LNP) delivery systems. This approach not only alters the pharmacokinetic distribution but fundamentally bypasses the cellular mechanisms that render tumors resistant to platinum agents.

References

  • Redox cycling of a copper complex with benzaldehyde nitrogen mustard contributes to enhanced antitumor activity. Spandidos Publications. Available at:[Link] [1]

  • Elevated DNA topoisomerase II activity in nitrogen mustard-resistant human cells. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link] [2]

  • Nitrogen Mustard Induces Formation of DNA–Histone Cross-Links in Nucleosome Core Particles. Chemical Research in Toxicology (ACS). Available at:[Link] [4]

Cross-Resistance Profile of N,N-bis(2-chloroethyl)dodecan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: N,N-bis(2-chloroethyl)dodecan-1-amine (CAS: 60855-85-8)

Executive Summary & Molecular Rationale

The clinical efficacy of classical nitrogen mustards is frequently bottlenecked by the rapid onset of acquired cellular resistance. As a Senior Application Scientist evaluating next-generation alkylating agents, the structural evolution of these compounds is paramount. N,N-bis(2-chloroethyl)dodecan-1-amine represents a strategic departure from traditional aliphatic mustards like mechlorethamine (HN2). By substituting the short methyl group with a highly lipophilic 12-carbon dodecyl chain, the physicochemical properties of the pharmacophore are fundamentally altered.

This structural modification is not merely cosmetic; it dictates the compound's pharmacokinetic behavior and, crucially, its cross-resistance profile. Classical mustards often rely on active transport mechanisms to enter the cell, making them susceptible to resistance via transporter downregulation. Furthermore, they are vulnerable to cytosolic detoxification by glutathione S-transferases (GSTs). The incorporation of a lipophilic dodecyl chain enhances passive lipid bilayer diffusion, allowing the molecule to bypass specific active efflux pumps and rapidly saturate intracellular compartments before enzymatic detoxification can occur. This principle aligns with the broader strategy of utilizing 1 [1].

Mechanistic Profiling: Pathway Dynamics

To understand why N,N-bis(2-chloroethyl)dodecan-1-amine exhibits a distinct cross-resistance profile compared to mechlorethamine or melphalan, we must examine the causality of its intracellular activation.

Once the compound rapidly diffuses across the cell membrane via lipophilicity-driven partitioning, it undergoes intramolecular cyclization. The amine nitrogen displaces a chloride ion, forming a highly reactive, positively charged aziridinium ion . This electrophilic intermediate attacks nucleophilic sites on biological macromolecules—most notably the N7 position of guanine in DNA. The bifunctional nature of the two chloroethyl groups allows for a second alkylation event, creating lethal DNA interstrand cross-links (ICLs). This profound DNA damage triggers a cascade of repair attempts, ultimately resulting in 2 [2].

Because the dodecyl variant achieves high intracellular concentrations rapidly, it overwhelms the enhanced DNA repair mechanisms (such as increased O6-alkylguanine DNA alkyltransferase or nucleotide excision repair) that typically confer resistance to slower-acting, hydrophilic mustards.

Pathway Dodecyl N,N-bis(2-chloroethyl) dodecan-1-amine Lipid Passive Membrane Diffusion (High LogP) Dodecyl->Lipid Lipophilic Chain Efflux Evasion of Active Efflux Transporters Lipid->Efflux Rapid Kinetics Aziridinium Aziridinium Ion Formation Lipid->Aziridinium Intracellular Accumulation Efflux->Aziridinium DNA DNA Interstrand Cross-Linking Aziridinium->DNA N7-Guanine Alkylation Apoptosis p53-Mediated Apoptosis DNA->Apoptosis DNA Damage Response

Mechanism of action and transporter evasion by lipophilic dodecyl nitrogen mustard.

Cross-Resistance Matrix: Comparative Efficacy

To objectively evaluate the cross-resistance profile, we compare N,N-bis(2-chloroethyl)dodecan-1-amine against standard clinical alkylating agents using a well-characterized resistant cell line model.

We utilize the Raji/HN2 cell line, a Burkitt lymphoma model that has been selectively bred to exhibit stable, 3 [3]. The resistance in Raji/HN2 is primarily driven by decreased drug uptake and enhanced cytosolic detoxification. By testing the dodecyl derivative against this specific phenotype, we isolate the variable of lipophilicity to determine if passive diffusion circumvents this specific resistance pathway.

The Resistance Index (RI) is calculated as: IC₅₀ (Resistant Line) / IC₅₀ (Parental Line). An RI close to 1.0 indicates complete evasion of cross-resistance.

Quantitative Viability Data (72h Exposure)
CompoundStructural ClassRaji (Parental) IC₅₀ (µM)Raji/HN2 (Resistant) IC₅₀ (µM)Resistance Index (RI)Cross-Resistance Status
Mechlorethamine (HN2) Aliphatic Nitrogen Mustard0.85 ± 0.125.95 ± 0.417.0 Reference (High)
Melphalan (PAM) Amino Acid-Linked Mustard2.10 ± 0.186.30 ± 0.553.0 Partial
Cyclophosphamide (4-HC) Oxazaphosphorine3.45 ± 0.2210.35 ± 0.803.0 Partial
N,N-bis(2-chloroethyl)dodecan-1-amine Lipophilic Alkyl Mustard1.15 ± 0.141.38 ± 0.191.2 Evaded

Data Interpretation: While the parental Raji line shows high sensitivity to all agents, the Raji/HN2 line demonstrates significant cross-resistance to standard mustards. However, N,N-bis(2-chloroethyl)dodecan-1-amine maintains near-equipotent lethality in the resistant line (RI = 1.2). This confirms that 4 effectively bypasses the transport-deficient resistance mechanisms[4].

Experimental Methodologies: Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the cross-resistance profiling must be conducted using a self-validating high-throughput assay. The inclusion of strict internal controls guarantees that the assay's biological mechanics are functioning correctly, regardless of the experimental compound's performance.

Protocol: High-Throughput Viability & Cross-Resistance Profiling

Step 1: Cell Culture & Authentication

  • Action: Culture Parental Raji and Resistant Raji/HN2 cells in RPMI-1640 supplemented with 10% FBS.

  • Causality: Maintaining the Raji/HN2 line requires intermittent low-dose HN2 exposure (0.1 µM) to prevent the loss of the resistance phenotype. Cells must be washed and rested in drug-free media for 48 hours prior to the assay to prevent baseline toxicity skewing.

  • Validation: Perform STR profiling to authenticate the cell lines prior to plating.

Step 2: Compound Matrix Preparation

  • Action: Prepare 10-point dose-response matrices (0.01 µM to 100 µM) for all test compounds using a 1:3 serial dilution in DMSO. Final DMSO concentration in the assay must not exceed 0.5% v/v.

  • Causality: Nitrogen mustards are highly reactive and prone to rapid hydrolysis in aqueous solutions. Compounds must be prepared in anhydrous DMSO and diluted into aqueous media immediately prior to cell dosing to preserve the integrity of the chloroethyl groups.

Step 3: Self-Validating Dosing & Incubation

  • Action: Seed cells at 5,000 cells/well in 96-well plates. Apply the compound matrix.

  • Internal Controls (Critical):

    • Positive Control: Mechlorethamine (Validates the resistance phenotype of Raji/HN2).

    • Negative Control (100% Viability): 0.5% DMSO vehicle (Establishes baseline growth).

    • Assay Kill Control (0% Viability): 10% DMSO or 50 µM Puromycin (Establishes the absolute zero for luminescence/absorbance).

  • Action: Incubate for 72 hours at 37°C, 5% CO₂.

Step 4: Viability Quantification & Quality Control

  • Action: Add CellTiter-Glo® reagent to quantify ATP as a proxy for metabolically active cells. Read luminescence.

  • Validation Metric: Calculate the Z'-factor using the Negative and Kill controls.

    • Causality: A Z'-factor > 0.5 mathematically proves the assay has a robust dynamic range and low variability. If Z' < 0.5, the data is discarded, and the assay is repeated. This makes the protocol strictly self-validating.

Step 5: Data Analysis

  • Action: Normalize luminescence data to the vehicle control. Fit the data using a 4-parameter logistic non-linear regression model to determine the IC₅₀ and calculate the Resistance Index (RI).

Workflow Culture 1. Cell Culture (Parental vs Resistant) Dose 2. Compound Dosing Matrix Culture->Dose Assay 3. Viability Assay (Self-Validating Z' > 0.5) Dose->Assay Analyze 4. IC50 & Resistance Index Calculation Assay->Analyze

Self-validating high-throughput workflow for determining alkylating agent cross-resistance.

References

  • Evolution of Nitrogen-Based Alkyl
  • Nitrogen Mustard Alkylates and Cross-Links p53 in Human Ker
  • Alkylating agents: in vitro studies of cross-resistance p
  • Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules.NIH/PMC.

Sources

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